![molecular formula C4H8N4O2 B3351269 5-Oxopyrazolidine-3-carbohydrazide CAS No. 344947-82-6](/img/structure/B3351269.png)
5-Oxopyrazolidine-3-carbohydrazide
Overview
Description
5-Oxopyrazolidine-3-carbohydrazide is a useful research compound. Its molecular formula is C4H8N4O2 and its molecular weight is 144.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 144.06472551 g/mol and the complexity rating of the compound is 169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Oxopyrazolidine-3-carbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique pyrazolidine ring structure, which contributes to its biological activities. The compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 158.11 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study evaluated its effectiveness against multidrug-resistant strains of bacteria and fungi.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Aspergillus fumigatus | 128 µg/mL |
These results suggest that the compound has potential as a therapeutic agent for treating infections caused by resistant strains .
Anticancer Activity
The anticancer potential of this compound has been investigated using various cancer cell lines. Notably, studies have shown that this compound can induce cytotoxic effects in lung cancer cells (A549) and other cancer models.
Case Study: A549 Lung Cancer Cells
In vitro studies demonstrated that treatment with this compound resulted in:
- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µM.
- Mechanism of Action : The compound appears to induce apoptosis, as evidenced by increased levels of active caspase-3.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
25 | 85 |
50 | 60 |
100 | 30 |
These findings highlight the compound's potential as an anticancer agent, particularly against lung adenocarcinoma .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases.
The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6.
Scientific Research Applications
Synthesis of 5-Oxopyrazolidine-3-carbohydrazide
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. Various synthetic methodologies have been reported, including microwave-assisted synthesis, which enhances yield and reduces reaction time.
Key Synthetic Routes:
- Microwave-Assisted Synthesis : This method allows for rapid cyclization and higher yields of pyrazolidine derivatives, which can be further functionalized to produce this compound derivatives. Studies indicate that this approach can yield compounds with significant biological activity while minimizing environmental impact .
Biological Activities
This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications. Notably, it has shown promising results in anticancer research.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 Value (μM) | Reference |
---|---|---|---|
This compound | MCF-7 (Breast) | 1.4 | |
This compound | Hep3B (Liver) | 3.77 | |
This compound | L-SR (Leukemia) | 0.96 |
These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells, positioning it as a potential lead compound for further drug development.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains:
Compound | Bacterial Strain | Activity | Reference |
---|---|---|---|
This compound | Bacillus subtilis | Moderate | |
This compound | Escherichia coli | Moderate |
These findings highlight its potential as an antimicrobial agent, which could be beneficial in treating infections resistant to conventional antibiotics.
Case Studies
- Cytotoxicity Study : A study conducted on the efficacy of 5-oxopyrazolidine derivatives against MCF-7 and Hep3B cell lines revealed that these compounds induce cell cycle arrest and apoptosis through the activation of caspase pathways. The study emphasized the structure-activity relationship (SAR) that enhances cytotoxicity in specific derivatives .
- Antimicrobial Efficacy : Research focusing on the antimicrobial properties of pyrazolidine derivatives showed that modifications at specific positions significantly enhance antibacterial activity against Gram-positive and Gram-negative bacteria. This study provided insights into optimizing the chemical structure for improved efficacy .
Properties
IUPAC Name |
5-oxopyrazolidine-3-carbohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2/c5-6-4(10)2-1-3(9)8-7-2/h2,7H,1,5H2,(H,6,10)(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOQSGYHBQQVKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NNC1=O)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50665567 | |
Record name | 5-Oxopyrazolidine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50665567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344947-82-6 | |
Record name | 5-Oxopyrazolidine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50665567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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